molecular formula C11H12BrNO B1393803 1-(4-Bromophenyl)cyclobutanecarboxamide CAS No. 1032350-05-2

1-(4-Bromophenyl)cyclobutanecarboxamide

Cat. No.: B1393803
CAS No.: 1032350-05-2
M. Wt: 254.12 g/mol
InChI Key: YNCWKWDEZAQFLC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)cyclobutanecarboxamide involves several steps. One common method includes the reaction of 4-bromobenzyl cyanide with cyclobutanone in the presence of a base to form the intermediate 1-(4-bromophenyl)cyclobutanone. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWKWDEZAQFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

H2O2 (30% 11.3 mL, 118 mmol) was added over 3 h to a stirred mixture of nitrile 1-2c (13.88 g, ˜58.9 mmol) and K2CO3 (1.62 g, 11.8 mol) in 59 mL of DMSO at 40-87° C., cooling with a water bath. The resulting mixture was cooled to 27° C. and water (100 mL) was added over 30 min. Crystalline product 1-3c formed. More water (100 mL) was added over 1 h. The resulting slurry was aged at RT for 16 h before filtration. The cake was rinsed with 100 mL of water and then with 100 mL of heptane. After drying in a vacuum oven at 50° C., product 1-3c was obtained as a white solid.
Name
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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